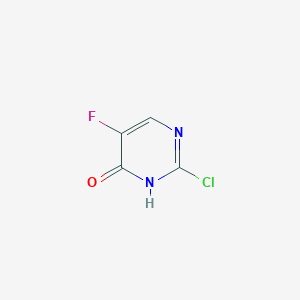

2-Chloro-4-hydroxy-5-fluoropyrimidine

Overview

Description

“2-Chloro-4-hydroxy-5-fluoropyrimidine” is a chemical compound with the molecular formula C4H2ClFN2O . It is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics .

Synthesis Analysis

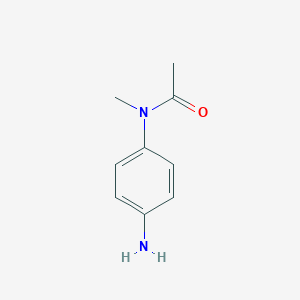

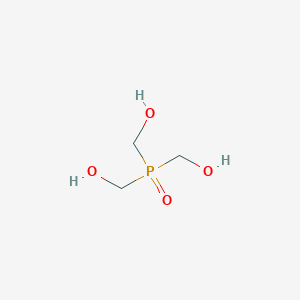

The synthesis of “2-Chloro-4-hydroxy-5-fluoropyrimidine” involves the reaction of 5-fluorouracil (5-FU) and phosphorus oxychloride in the presence of N,N-dimethylaniline (DMA) as an acid acceptor . Another method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines .

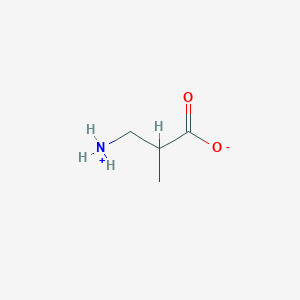

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-hydroxy-5-fluoropyrimidine” can be found in various chemical databases . The compound has a molecular weight of 148.5 .

Chemical Reactions Analysis

“2-Chloro-4-hydroxy-5-fluoropyrimidine” is involved in various chemical reactions. For instance, it can react with various amines in the presence of K2CO3, via a C-N bond-forming reaction .

Scientific Research Applications

C4H2ClFN2O C_4H_2ClFN_2O C4H2ClFN2O

, plays a significant role in various fields of research due to its unique chemical properties.Synthesis of Anticancer Agents

2-Chloro-4-hydroxy-5-fluoropyrimidine: is utilized in the synthesis of biologically active molecules, particularly in anticancer agents like 5-fluorouracil . This application is crucial because 5-fluorouracil is a widely used chemotherapeutic agent that works by inhibiting DNA synthesis in cancer cells, thereby preventing their proliferation.

Enzyme Immobilization

The compound serves as a building block in the development of covalent organic frameworks (COFs) for enzyme immobilization . Enzymes immobilized in COFs retain their activity and can be protected from harsh conditions, which is essential for industrial applications where enzymes are used as catalysts.

Organic Synthesis

In organic chemistry, 2-Chloro-4-hydroxy-5-fluoropyrimidine is a precursor for the preparation of 5-fluoro-2-amino pyrimidines . These derivatives are important for creating a variety of compounds with potential pharmacological activities.

Development of Dinuclear Complexes

This compound is also used in the preparation of manganese fluoro(hydroxy)pyrimidinato aqua dinuclear complexes . Such complexes have potential applications in magnetic materials and catalysis due to their unique structural and electronic properties.

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that this compound may have potential interactions with various enzymes and proteins, given its structural similarity to other pyrimidine derivatives .

Mode of Action

It’s known that pyrimidine derivatives can interact with various enzymes and proteins, potentially altering their function .

Biochemical Pathways

Given its structural similarity to other pyrimidine derivatives, it may be involved in nucleotide synthesis or other related biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .

Result of Action

Given its structural similarity to other pyrimidine derivatives, it may have potential anti-tumor activity .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a compound .

properties

IUPAC Name |

2-chloro-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTLMXYURUPWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292217 | |

| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydroxy-5-fluoropyrimidine | |

CAS RN |

155-12-4 | |

| Record name | 155-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Chloro-5-fluoropyrimidin-4-one in the synthesis of antineoplastic agents?

A1: 2-Chloro-5-fluoropyrimidin-4-one serves as a crucial starting material in the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) []. This derivative, FD-2, exhibits antineoplastic properties, meaning it has the potential to inhibit or prevent the growth of tumors. The synthesis process, conducted under normal pressure, highlights the compound's reactivity and its role as a building block for more complex molecules with potential medicinal applications.

Q2: What is the yield of the synthesis reaction using 2-Chloro-5-fluoropyrimidin-4-one as described in the paper?

A2: The research paper reports a high yield of 93% for the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) from 2-chloro-5-fluoropyrimidin-4-one []. This impressive yield suggests the reaction is efficient and potentially scalable for further development and potential pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)

![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)